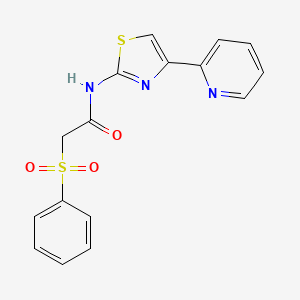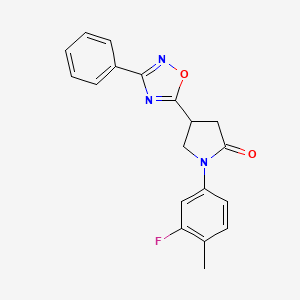![molecular formula C19H20N4O3S B14973268 N-(4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14973268.png)
N-(4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of 3,5-dimethyl-1-phenylpyrazole with sulfonyl chloride to introduce the sulfonamide group. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties
Wirkmechanismus
The mechanism of action of N-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Shares the pyrazole core but lacks the sulfonamide and acetamide groups.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic or heterocyclic moieties.
Acetamide derivatives: Compounds with the acetamide group but different substituents on the aromatic ring
Uniqueness
N-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and acetamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H20N4O3S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-[4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-13-19(14(2)23(21-13)18-7-5-4-6-8-18)27(25,26)22-17-11-9-16(10-12-17)20-15(3)24/h4-12,22H,1-3H3,(H,20,24) |
InChI-Schlüssel |
XMJJMVKVSYBZNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973196.png)
![7-hydroxy-2-(4-methoxyphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B14973198.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B14973205.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B14973224.png)

![3-(3-methylphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B14973240.png)

![N-(5-Chloro-2-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B14973261.png)

![4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B14973277.png)
![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B14973285.png)

![3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14973293.png)
